1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid
Overview
Description
1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid is an organic compound with the molecular formula C11H11BrO3 This compound is characterized by a cyclopropane ring attached to a carboxylic acid group and a bromophenoxy methyl group
Preparation Methods
The synthesis of 1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid typically involves several steps. One common method includes the reaction of 3-bromophenol with an appropriate cyclopropane derivative under specific conditions. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce reaction times .
Chemical Reactions Analysis
1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group is known to interact with various enzymes and receptors, modulating their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity to its targets. Pathways involved in its mechanism of action include inhibition of specific enzymes and disruption of cellular processes .
Comparison with Similar Compounds
1-(3-Bromophenoxymethyl)-cyclopropanecarboxylic acid can be compared with similar compounds such as:
1-(3-Bromophenoxy)-2-methylpropanoic acid: This compound has a similar bromophenoxy group but differs in the structure of the carbon chain.
1-(3-Bromophenoxy)-cyclobutanecarboxylic acid: This compound has a cyclobutane ring instead of a cyclopropane ring, affecting its chemical properties and reactivity.
1-(3-Bromophenoxy)-cyclopentanecarboxylic acid: This compound features a cyclopentane ring, providing a different steric environment compared to the cyclopropane ring.
Properties
IUPAC Name |
1-[(3-bromophenoxy)methyl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-8-2-1-3-9(6-8)15-7-11(4-5-11)10(13)14/h1-3,6H,4-5,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQBJIDLKTVTLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=CC(=CC=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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